1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione
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Overview
Description
1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by a cyclohexyl group attached to a tetrahydropyrimidine ring, which contains hydroxyl and dione functionalities. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with urea and an aldehyde under acidic conditions. The reaction proceeds through a Biginelli condensation, forming the tetrahydropyrimidine ring . The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid at temperatures ranging from 80°C to 120°C for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione functionalities can be reduced to form diols.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products:
Oxidation: Formation of cyclohexyl-6-oxo-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reduction: Formation of cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-diol.
Substitution: Formation of various substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1-Cyclohexyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but with an additional oxo group.
1-Cyclohexyl-6-methoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h6-7,14H,1-5H2,(H,11,13,15) |
InChI Key |
ADBQPWXQRQXRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=O)NC2=O)O |
Origin of Product |
United States |
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